1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride is a heterocyclic compound that features a piperazine ring fused with a pyrazinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperazine ring is particularly noteworthy, as it is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their ability to produce high yields and their compatibility with various reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. This compound may exert its effects through binding to neurotransmitter receptors or inhibiting specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic medication featuring a piperazine ring.
Uniqueness
1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride is unique due to its specific structural configuration, which combines the piperazine ring with a pyrazinone moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives .
Properties
CAS No. |
2703781-75-1 |
---|---|
Molecular Formula |
C9H16Cl2N4O |
Molecular Weight |
267.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.